N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide
Description
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[56]dodecane-11-carboxamide is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-22-17(4-7-20-22)23-8-2-3-16(13-23)21-18(25)24-9-12-27-15-19(14-24)5-10-26-11-6-19/h4,7,16H,2-3,5-6,8-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPQUFWRINUARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2)NC(=O)N3CCOCC4(C3)CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling to form the spirocyclic core. Common reagents used in these reactions include palladium catalysts for coupling reactions and various protecting groups to ensure selectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide .
Scientific Research Applications
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and piperidine derivatives. Examples include:
- Spiro[4.5]decane derivatives
- Piperidine-based pharmaceuticals
Uniqueness
What sets N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide apart is its unique combination of a spirocyclic core with a piperidine and pyrazole moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
